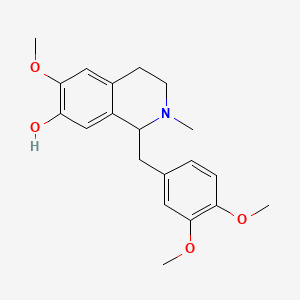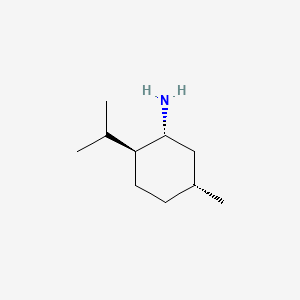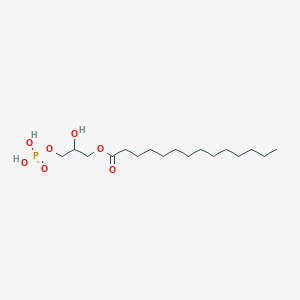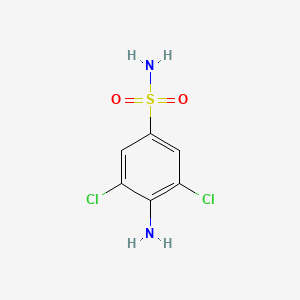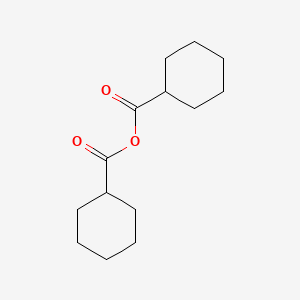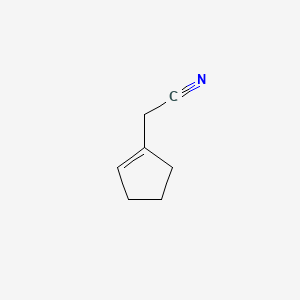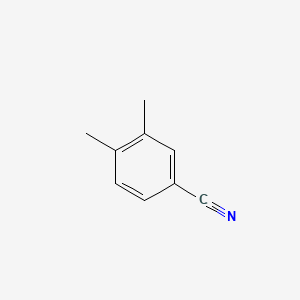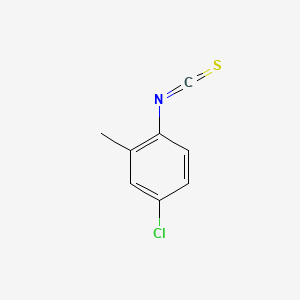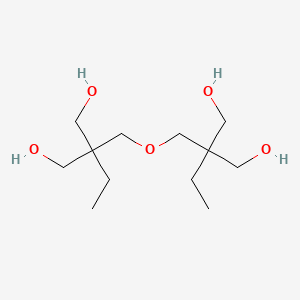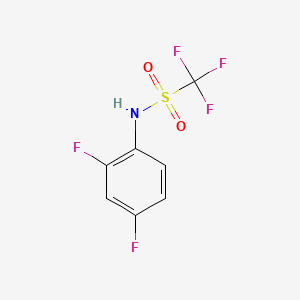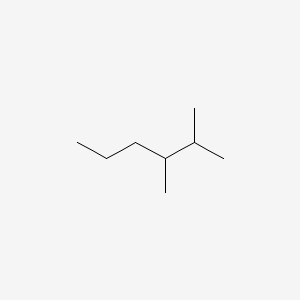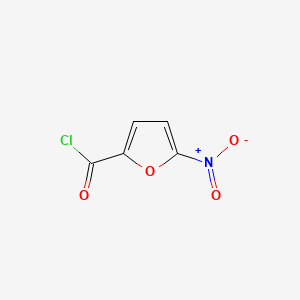
5-硝基-2-呋喃酰氯
概述
描述
5-Nitro-2-furoyl chloride: is an organic compound with the molecular formula C5H2ClNO4 and a molecular weight of 175.53 g/mol . It is a derivative of furan, characterized by the presence of a nitro group at the 5-position and a carbonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses .
科学研究应用
Chemistry: 5-Nitro-2-furoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential antibacterial and antifungal properties. Its derivatives have been studied for their biological activities .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other industrial chemicals .
作用机制
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to form new compounds.
Mode of Action
As a chemical reagent, it likely reacts with other substances in a specific manner to facilitate the synthesis of new compounds
Biochemical Pathways
As a reagent used in organic synthesis, it’s likely involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Nitro-2-furoyl chloride’s action would largely depend on the specific reactions it’s used in. As a reagent in organic synthesis, it contributes to the formation of new compounds . The properties of these compounds would determine the ultimate effects of 5-Nitro-2-furoyl chloride’s action.
Action Environment
The action, efficacy, and stability of 5-Nitro-2-furoyl chloride can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated area away from sources of ignition . Direct contact with skin, eyes, and respiratory system should be avoided, and appropriate safety equipment should be used when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions: 5-Nitro-2-furoyl chloride can be synthesized from 5-nitrofuran-2-carboxylic acid. The typical method involves the reaction of 5-nitrofuran-2-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at 0°C. The reaction mixture is then stirred at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of oxalyl chloride and DMF remains consistent, with adjustments made to accommodate larger reaction volumes and ensure safety and efficiency .
化学反应分析
Types of Reactions: 5-Nitro-2-furoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: It hydrolyzes in the presence of water to form 5-nitrofuran-2-carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Hydrolysis: Water or aqueous bases can facilitate hydrolysis.
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from hydrolysis.
相似化合物的比较
2-Furoyl chloride: Similar structure but lacks the nitro group at the 5-position.
5-Nitro-2-furoic acid: Similar structure but has a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: 5-Nitro-2-furoyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group, which imparts distinct reactivity. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
5-nitrofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEFNFXYGGTROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179778 | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25084-14-4 | |
| Record name | 5-Nitro-2-furoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025084144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25084-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrofuroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5-Nitro-2-furoyl chloride in scientific research?
A: 5-Nitro-2-furoyl chloride is primarily used as a reactive building block in organic synthesis. Researchers frequently employ it to introduce the 5-nitro-2-furan moiety into various molecular structures. This is particularly relevant in medicinal chemistry for developing new compounds with potential biological activity, especially antimicrobial agents. [, ]
Q2: How does the structure of 5-Nitro-2-furoyl chloride influence its reactivity?
A: The presence of the electron-withdrawing nitro group (-NO2) at the 5-position of the furan ring significantly enhances the reactivity of the acyl chloride group (-COCl) towards nucleophilic attack. This makes it a useful reagent for forming amide and ester bonds with various nucleophiles like amines and alcohols. [, ]
Q3: The provided research papers mention the synthesis of thiosemicarbazones using 5-Nitro-2-furoyl chloride. What is the significance of these compounds?
A: Thiosemicarbazones are a class of compounds known to exhibit a variety of biological activities, including antimicrobial and antitumor effects. By reacting 5-Nitro-2-furoyl chloride with thiosemicarbazides, researchers aim to combine the known biological activity of the 5-nitro-2-furan moiety with that of the thiosemicarbazone scaffold, potentially leading to compounds with enhanced or novel pharmacological properties. [, ]
Q4: One study investigated the solvolysis of 5-Nitro-2-furoyl chloride. What insights did this study provide about the compound's reactivity?
A: The study on the solvolysis of 5-Nitro-2-furoyl chloride in various solvents demonstrated that its reactivity is influenced by both the nucleophilicity and the ionizing power of the solvent. [] This information can be crucial for optimizing reaction conditions during the synthesis of more complex molecules using 5-Nitro-2-furoyl chloride as a starting material.
Q5: What are the potential applications of the mesoionic compounds synthesized using 5-Nitro-2-furoyl chloride in the context of drug resistance?
A: One study showcased the synthesis of mesoionic compounds utilizing 5-Nitro-2-furoyl chloride as a starting material. [] These compounds demonstrated a remarkable ability to enhance the effectiveness of existing antibiotics like tetracycline and erythromycin against resistant strains of Staphylococcus aureus. This finding highlights a promising avenue for combating antibiotic resistance, a growing global health concern.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
